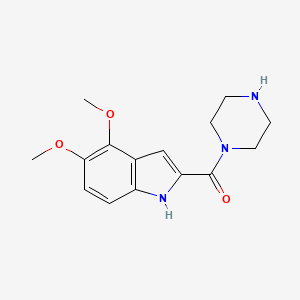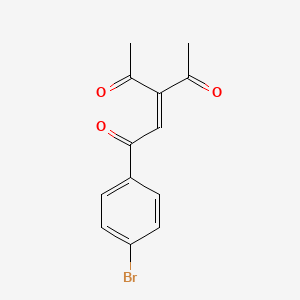
3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione is an organic compound with the molecular formula C13H11BrO3 It is a derivative of pent-2-ene-1,4-dione, where the phenyl group is substituted with a bromine atom at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione typically involves the reaction of 4-bromoacetophenone with acetylacetone under basic conditions. The reaction proceeds via a Claisen condensation mechanism, where the enolate ion of acetylacetone attacks the carbonyl carbon of 4-bromoacetophenone, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetyl-1-phenylpent-2-ene-1,4-dione: Lacks the bromine substitution, which may affect its reactivity and biological activity.
3-Acetyl-1-(4-chlorophenyl)pent-2-ene-1,4-dione: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical properties and applications.
Uniqueness
The presence of the bromine atom in 3-Acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione imparts unique reactivity and potential biological activities compared to its analogs. This substitution can enhance its electrophilic nature, making it more reactive in certain chemical reactions and potentially more effective in biological applications.
Propriétés
Numéro CAS |
89201-20-7 |
|---|---|
Formule moléculaire |
C13H11BrO3 |
Poids moléculaire |
295.13 g/mol |
Nom IUPAC |
3-acetyl-1-(4-bromophenyl)pent-2-ene-1,4-dione |
InChI |
InChI=1S/C13H11BrO3/c1-8(15)12(9(2)16)7-13(17)10-3-5-11(14)6-4-10/h3-7H,1-2H3 |
Clé InChI |
WZMIYSGFPMENOT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=CC(=O)C1=CC=C(C=C1)Br)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


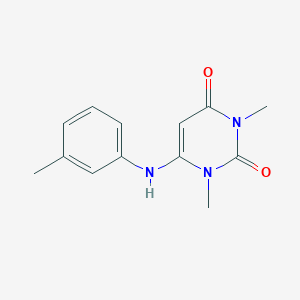
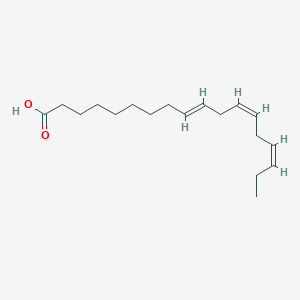
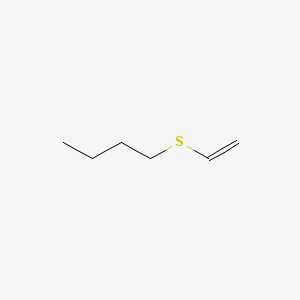
![N-(naphthalen-2-yl)-1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14155018.png)
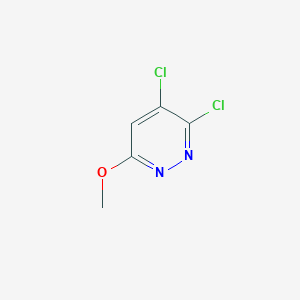
![N-(diphenylmethyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B14155030.png)
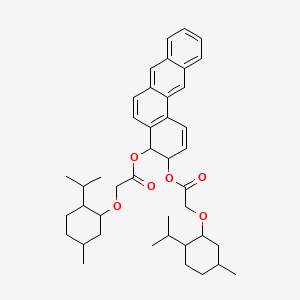
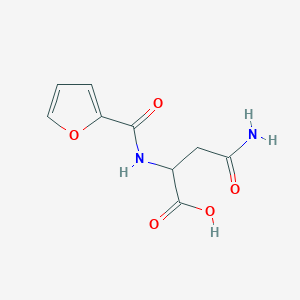
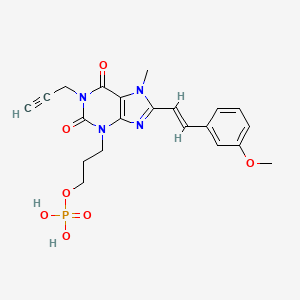
![3-[4-(Heptyloxy)phenyl]-5-(4-heptylphenyl)-1,2,4-oxadiazole](/img/structure/B14155067.png)
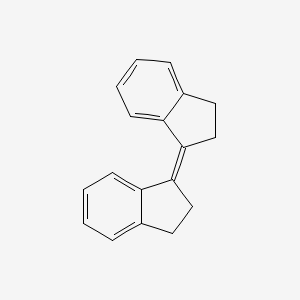
![3-chloro-N-{[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B14155082.png)
